2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a compound of significant interest in the fields of chemistry and pharmacology. It features a trifluoromethyl group attached to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. This compound is classified as an oxadiazole derivative and is primarily used in scientific research due to its potential applications in drug development and material science.
The compound can be synthesized through various chemical processes that involve the formation of the oxadiazole ring and subsequent modifications to introduce the trifluoromethyl group. It has been documented in several studies for its synthesis and biological evaluation, highlighting its relevance in medicinal chemistry .
2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride belongs to the class of heterocyclic compounds, specifically those containing oxadiazole moieties. Oxadiazoles are characterized by their five-membered ring structure that includes two nitrogen atoms and one oxygen atom. This particular compound is classified under trifluoromethyl-substituted oxadiazoles, which are recognized for their enhanced chemical stability and reactivity.
The synthesis of 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride typically involves several steps:
The synthesis may require specific catalysts and optimized reaction conditions such as temperature control and solvent selection to achieve high yields and purity . Microwave-assisted synthesis has also been explored as an eco-friendly alternative that improves reaction times and yields .
The molecular formula of 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is . The structure includes:
2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride undergoes several notable reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often utilize nucleophiles like amines or alcohols depending on the desired product .
The mechanism by which 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride exerts its biological effects involves interactions at the molecular level with specific biological targets.
Research indicates that compounds with oxadiazole moieties may exhibit antimicrobial and anticancer activities by disrupting cellular processes or inhibiting key enzymes involved in disease progression .
Further studies are required to elucidate the precise mechanisms involving receptor binding affinities and downstream signaling pathways impacted by this compound.
The physical properties of 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride include:
The chemical properties include:
Relevant data regarding bond lengths and angles can provide insights into its structural integrity and reactivity profiles .
The applications of 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride span various fields:
This compound exemplifies the versatility and importance of oxadiazole derivatives in contemporary scientific research.
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangement properties sparked medicinal chemistry interest. Initial biological studies in the 1940s culminated in the 1960s introduction of Oxolamine, the first commercial 1,2,4-oxadiazole-containing drug approved as a cough suppressant. This breakthrough demonstrated the scaffold's drug-like properties and therapeutic potential [1] [6]. Over the past four decades, extensive research has revealed an unusually wide spectrum of biological activities associated with this heterocycle, including anticancer, antiviral, antibacterial, and central nervous system effects. Notably, scientific interest in 1,2,4-oxadiazole biological applications has doubled in the last fifteen years, reflecting its growing importance in drug discovery [1] [9].
The scaffold's versatility is exemplified by FDA-approved drugs: Pleconaril (antiviral), Ataluren (treatment for Duchenne muscular dystrophy), Fasiplon (anxiolytic), and Proxazole (gastrointestinal disorders). These therapeutics leverage the 1,2,4-oxadiazole's role as a bioisosteric equivalent of ester and amide functionalities, offering superior metabolic stability where traditional carbonyl groups suffer hydrolysis. This property makes it particularly valuable in designing orally bioavailable drugs [1] [6]. Naturally occurring 1,2,4-oxadiazoles further validate its biological relevance. Phidianidines A/B, isolated from the sea slug Phidiana militaris in 2011, exhibit cytotoxic activity against mammalian cell lines and target protein-tyrosine phosphatase 1B (PTP1B). Similarly, quisqualic acid from Quisqualis indica seeds acts as a potent agonist for metabotropic glutamate receptors, highlighting the scaffold's neuropharmacological potential [1] [10].
Table 1: Evolution of Key 1,2,4-Oxadiazole-Based Therapeutics
Compound | Therapeutic Category | Indication | Approval/Discovery Era |
---|---|---|---|
Oxolamine | Cough suppressant | Antitussive | 1960s |
Pleconaril | Antiviral | Enterovirus infections | 1990s |
Ataluren | Genetic disorder therapy | Duchenne muscular dystrophy | 2000s |
Fasiplon | Anxiolytic | Anxiety disorders | 1990s |
Phidianidine A/B | Cytotoxic natural product | Cancer research | 2011 |
The strategic incorporation of trifluoromethyl (-CF₃) groups into bioactive molecules represents a cornerstone of modern medicinal chemistry. This fluorine-rich substituent profoundly influences pharmacokinetic profiles by enhancing membrane permeability and metabolic stability. The trifluoromethyl group's strong electron-withdrawing character (σI = 0.39, σR = 0.43) modifies electronic distribution, thereby influencing molecular recognition and binding affinity [3] [5]. In the specific context of 1,2,4-oxadiazoles, the -CF₃ group significantly increases lipophilicity (log P) without substantially increasing molecular weight, facilitating blood-brain barrier penetration for CNS-targeted therapeutics [3] [7].
Recent studies demonstrate that trifluoromethylated 1,3,4-oxadiazole-amide derivatives exhibit exceptional antibacterial potency against Bacillus cereus (MIC = 0.03907 μg/mL), outperforming non-fluorinated analogs. Molecular docking indicates this enhancement stems from critical interactions between the -CF₃ group and bacterial enzyme residues (Ser57 and Thr125 of PDB: 4EI9), stabilizing inhibitor-enzyme complexes [5]. The trifluoromethyl group also influences solid-state packing through fluorine-π interactions (2.96-3.30 Å), as observed in crystallographic studies of 2,5-diphenyl-1,3,4-oxadiazoles. These interactions create distinctive supramolecular architectures that may correlate with improved crystallinity and formulation stability [7].
The synthetic versatility of trifluoromethyl-oxadiazole building blocks is exemplified by 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole, a white crystalline solid (mp 155-160°C) that serves as a key intermediate for pharmaceuticals targeting neurological disorders. Its stability under physiological conditions makes it particularly valuable for drug discovery pipelines [3].
Table 2: Impact of Trifluoromethyl Modification on Biological Activities
Compound Class | Biological Target/Activity | CF₃ Contribution | Performance Enhancement |
---|---|---|---|
1,3,4-Oxadiazole amides | Bacillus cereus inhibition | Enzyme binding (Ser57/Thr125) | MIC 0.03907 μg/mL (vs 0.78 μg/mL non-CF₃ analogs) |
Diphenyl-1,3,4-oxadiazoles | Solid-state packing | F···π interactions | Enhanced thermal stability |
1,2,4-Oxadiazole derivatives | Blood-brain barrier penetration | Lipophilicity increase | CNS drug bioavailability |
The ethanamine (NH₂-CH₂-CH₂-) linker represents a critical pharmacophoric element in bioactive 1,2,4-oxadiazoles due to its conformational flexibility and hydrogen-bonding capacity. This moiety enables optimal spatial positioning for target engagement while facilitating interactions with catalytic residues or binding pockets. In multi-target anti-Alzheimer agents, derivatives incorporating the 2-(1,2,4-oxadiazol-3-yl)ethanamine substructure exhibit exceptional acetylcholinesterase (AChE) inhibition, with IC₅₀ values as low as 0.00098 µM – 125-fold more potent than donepezil (IC₅₀ = 0.12297 µM) [4]. The protonatable amino group forms salt bridges with aspartate/glutamate residues in enzyme active sites, while the ethylene spacer provides optimal distance (≈4.5 Å) between the oxadiazole ring and cationic center [4] [8].
Structural optimization studies reveal that hydrochloride salt formation (e.g., 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride) significantly enhances aqueous solubility and oral bioavailability without compromising blood-brain barrier permeability. This modification proved crucial in developing CNS-active agents, including serotonin receptor ligands and anticonvulsants [4]. The ethanamine-oxadiazole combination also enables multi-target engagement in complex neurodegenerative pathologies. For example, hybrid molecules simultaneously inhibit AChE, monoamine oxidase B (MAO-B IC₅₀ = 117.43 µM), and exhibit antioxidant activity comparable to quercetin, addressing multiple pathways in Alzheimer's disease [4].
In cancer therapeutics, 1,2,4-oxadiazole-ethanamine conjugates linked to 5-fluorouracil demonstrate enhanced cytotoxic specificity against breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancer cell lines compared to 5-FU alone. The ethanamine linker facilitates intracellular transport and sustains drug residence time within tumor cells [8].
Table 3: Pharmacological Profiles of Ethanamine-Containing 1,2,4-Oxadiazoles
Structural Feature | Molecular Targets | Biological Activities | Design Advantage |
---|---|---|---|
Free ethanamine (-CH₂CH₂NH₂) | Acetylcholinesterase | IC₅₀ 0.00098-0.07920 µM | Salt bridge formation |
Protonated ethanamine (-CH₂CH₂NH₃⁺) | MAO-B, Antioxidant pathways | MAO-B IC₅₀ 117.43-536.83 µM | Enhanced solubility/CNS penetration |
5-FU-ethanamine-oxadiazole hybrids | DNA synthesis enzymes | Cytotoxicity against solid tumors | Tumor selectivity improvement |
Trifluoromethyl-oxadiazole-ethanamine | Neurological targets | Neuroprotective activity | Metabolic stability enhancement |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8